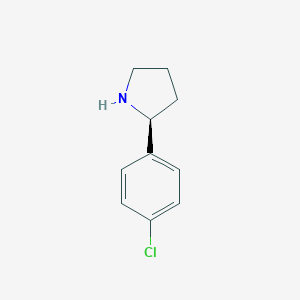
Chloroplatinic acid crystal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It appears as reddish-brown crystals and is a significant commercial source of platinum, typically found in an aqueous solution . This compound is highly hygroscopic and is often used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chloroplatinic acid can be synthesized through several methods. The most common method involves dissolving platinum in hot aqua regia, a mixture of concentrated nitric acid and hydrochloric acid. The reaction can be represented as follows :
[ \text{Pt} + 4\text{HNO}_3 + 6\text{HCl} \rightarrow \text{H}_2\text{PtCl}_6 + 4\text{NO}_2 + 4\text{H}_2\text{O} ]
The resulting orange-red solution is then evaporated to produce brownish-red crystals. Alternative methods include exposing an aqueous suspension of platinum particles to chlorine gas or using electrolysis .
Industrial Production Methods: In industrial settings, chloroplatinic acid is produced by dissolving platinum in aqua regia, followed by evaporation and crystallization. This method ensures high purity and efficiency in production .
Analyse Des Réactions Chimiques
Types of Reactions: Chloroplatinic acid undergoes various chemical reactions, including:
Oxidation: When heated, it decomposes to platinum(IV) chloride.
Reduction: It can be reduced to platinum metal through various methods, including electrochemical reduction.
Substitution: It can participate in substitution reactions where the chloride ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Heating in the presence of oxygen.
Reduction: Electrochemical reduction using cyclic voltammetry.
Substitution: Reactions with ligands such as ammonia or phosphines.
Major Products:
Oxidation: Platinum(IV) chloride.
Reduction: Platinum metal.
Substitution: Complexes with different ligands.
Applications De Recherche Scientifique
Chloroplatinic acid has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of chloroplatinic acid involves its ability to act as a source of platinum ions. In catalytic reactions, the platinum ions facilitate the conversion of reactants to products by lowering the activation energy. In biological systems, platinum ions can bind to DNA, leading to the formation of cross-links that inhibit DNA replication and transcription, which is the basis for its use in chemotherapy .
Comparaison Avec Des Composés Similaires
Hexachloropalladic acid: Similar in structure but contains palladium instead of platinum.
Potassium hexachloroplatinate: Contains potassium ions instead of hydronium ions.
Ammonium hexachloroplatinate: Contains ammonium ions instead of hydronium ions.
Uniqueness: Chloroplatinic acid is unique due to its high hygroscopicity and its role as a primary commercial source of platinum. Its ability to form stable complexes with various ligands makes it highly versatile in both industrial and research applications .
Propriétés
IUPAC Name |
tetrachloroplatinum;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.Pt/h6*1H;/q;;;;;;+4/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFHNZZOZWQQPA-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl.Cl.Cl[Pt](Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H2Pt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
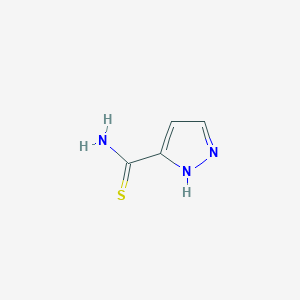
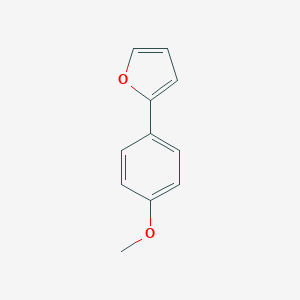

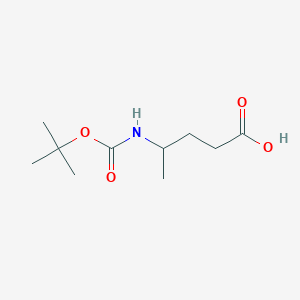
![1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene](/img/structure/B170841.png)
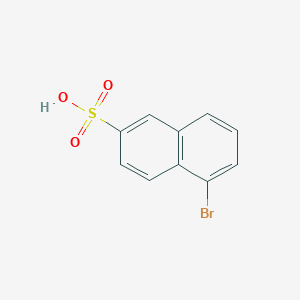
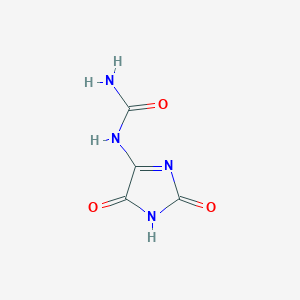
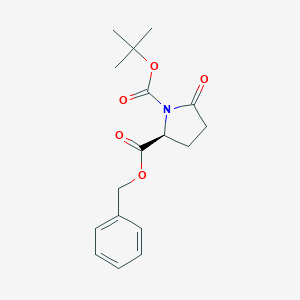

![N-[(1R)-2-[3-(Aminosulfonyl)-4-methoxyphenyl]-1-methylethyl]acetamide](/img/structure/B170858.png)
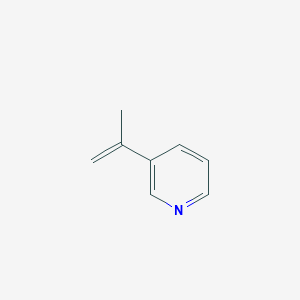
![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate](/img/structure/B170874.png)
